Ethyl 2-ethylnicotinate
Overview
Description
Ethyl 2-ethylnicotinate is an organic compound with the molecular formula C10H13NO2. It is an ester derivative of nicotinic acid, specifically ethyl 2-ethyl-3-pyridinecarboxylate. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-ethylnicotinate can be synthesized through the esterification of nicotinic acid with ethanol in the presence of an acid catalyst. One common method involves adding nicotinic acid, absolute ethanol, and an esterification solid acid catalyst in toluene. The reaction mixture is stirred at 50-65°C for 3-6 hours, followed by refluxing to remove water. The esterification catalyst is then recovered by filtration, and the toluene is removed under reduced pressure to obtain the final product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimizations for large-scale synthesis. The use of solid acid catalysts and efficient separation techniques helps in reducing waste and improving yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-ethylnicotinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, it can hydrolyze to form nicotinic acid and ethanol.
Reduction: It can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, diisobutylaluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Nicotinic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted nicotinic acid derivatives.
Scientific Research Applications
Ethyl 2-ethylnicotinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-ethylnicotinate involves its conversion to nicotinic acid in biological systems. Nicotinic acid acts on nicotinic acetylcholine receptors, leading to various physiological effects. These receptors are ligand-gated ion channels that, when activated, allow the influx of cations such as sodium, potassium, and calcium . This activation can lead to vasodilation and other effects associated with nicotinic acid .
Comparison with Similar Compounds
- Ethyl nicotinate
- Methyl nicotinate
- Ethyl 3-pyridinecarboxylate
Comparison: Ethyl 2-ethylnicotinate is unique due to the presence of an ethyl group at the 2-position of the pyridine ring, which can influence its reactivity and biological activity compared to other nicotinic acid esters. For example, ethyl nicotinate and methyl nicotinate lack this substitution, which may result in different pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
ethyl 2-ethylpyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-9-8(6-5-7-11-9)10(12)13-4-2/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPLQQVTYOPFIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=N1)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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